molecular formula C16H12Cl3N5OS B2880151 2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide CAS No. 769929-15-9

2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide

Cat. No.: B2880151
CAS No.: 769929-15-9
M. Wt: 428.72
InChI Key: AJIGULVVDPYQLB-UHFFFAOYSA-N
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Description

This compound belongs to the class of 1,2,4-triazole derivatives fused with acetamide moieties. Its structure features a 1,2,4-triazole core substituted at the 3-position with a thioether-linked acetamide group. Key structural elements include:

  • Triazole ring: The 4-amino group and 5-(2-chlorophenyl) substituent enhance electronic and steric properties, influencing binding interactions in biological systems.
  • Acetamide group: The N-(3,4-dichlorophenyl) moiety introduces hydrophobicity and halogen-mediated interactions, which are critical for target selectivity and pharmacokinetics.

Properties

IUPAC Name

2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl3N5OS/c17-11-4-2-1-3-10(11)15-22-23-16(24(15)20)26-8-14(25)21-9-5-6-12(18)13(19)7-9/h1-7H,8,20H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJIGULVVDPYQLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized by reacting 2-chlorobenzonitrile with hydrazine hydrate to form 2-chlorophenylhydrazine. This intermediate is then cyclized with thiocarbonyl compounds to form the triazole ring.

    Introduction of the Sulfanyl Group: The triazole derivative is then reacted with thiourea to introduce the sulfanyl group.

    Acylation: The final step involves the acylation of the triazole-sulfanyl intermediate with 3,4-dichlorophenylacetyl chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: Halogen atoms (chlorine) can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide has a wide range of scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.

    Industry: It is explored for its potential use in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and proteins, inhibiting their activity. The compound may also interfere with cellular pathways, leading to apoptosis in cancer cells or inhibition of microbial growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related 1,2,4-triazole-acetamide derivatives, focusing on substituent variations and their impact on physicochemical and biological properties.

Table 1: Structural and Functional Comparison

Compound Name Triazole Substituents Acetamide Substituents Molecular Weight (g/mol) Key Biological Activity Evidence Source
Target Compound 4-amino, 5-(2-chlorophenyl) N-(3,4-dichlorophenyl) 453.33 (calculated) Hypothesized anti-inflammatory/antiviral activity -
2-((4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide 4-amino, 5-phenyl N-(3,4-dichlorophenyl) 419.88 Reverse transcriptase inhibition (IC₅₀: 12 nM)
2-((4-Amino-5-pentyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide 4-amino, 5-pentyl N-(3,4-dichlorophenyl) 441.39 Not reported; increased lipophilicity may enhance membrane permeability
2-((4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide 4-amino, 5-(4-chlorophenyl) N-(4-phenoxyphenyl) 483.94 Anticancer activity (in vitro: 70% inhibition of MCF-7 cells at 50 μM)
2-((4-Amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide 4-amino, 5-(3-chlorophenyl) N-(2,6-dimethylphenyl) 433.90 Antibacterial activity (MIC: 8 μg/mL against S. aureus)
2-((4-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide 4-(4-chlorophenyl), 5-pyridin-4-yl N-(3,4-dichlorophenyl) 490.79 Not reported; pyridine substitution may enhance CNS penetration

Key Findings from Comparative Analysis

Halogen placement on the phenyl ring (e.g., 3,4-dichloro vs. 4-chloro) modulates electron-withdrawing effects, influencing metabolic stability and solubility .

Biological Activity Trends: Antiviral Potential: The phenyl-substituted analog () showed potent reverse transcriptase inhibition, suggesting that the target compound’s 2-chlorophenyl group may further optimize π-π stacking with hydrophobic enzyme residues. Anti-inflammatory Activity: Derivatives with furan-2-yl substituents (e.g., compounds in ) exhibited anti-exudative effects comparable to diclofenac, implying that the target compound’s 2-chlorophenyl group could enhance COX-2 selectivity.

Synthetic Accessibility: The target compound can be synthesized via nucleophilic substitution of 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol with N-(3,4-dichlorophenyl)chloroacetamide, following methods analogous to those in .

Biological Activity

The compound 2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide is a synthetic organic molecule that incorporates a triazole ring, amino group, and dichlorophenyl moiety. Its unique structure suggests potential biological activities, particularly in antimicrobial and anticancer domains. This article aims to explore its biological activity through various studies and findings.

Chemical Structure and Properties

The compound features a triazole ring known for its biological significance. The presence of a thioether linkage enhances its chemical reactivity. The structural formula can be represented as follows:

C15H14Cl2N4S\text{C}_{15}\text{H}_{14}\text{Cl}_2\text{N}_4\text{S}

Antimicrobial Properties

Compounds containing triazole rings have been extensively studied for their antimicrobial properties. The specific compound has demonstrated significant antifungal activity due to its ability to interfere with fungal cell wall synthesis. In comparison with established antifungal agents, the compound exhibits promising Minimum Inhibitory Concentrations (MICs) against various fungal pathogens.

PathogenMIC (μg/mL)Reference
Candida albicans3.125
Aspergillus niger0.5
Cryptococcus neoformans2.0

Anticancer Activity

The triazole moiety is also associated with anticancer properties. Similar compounds have shown effectiveness in inhibiting cancer cell proliferation by targeting specific enzymes involved in tumor growth.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the triazole ring and substituents on the phenyl groups significantly affect biological activity. For instance, the introduction of electron-donating groups enhances the compound's potency.

Notable Findings from SAR Studies

  • Phenyl Groups : Substituted phenyl groups at the C-3 position of the triazole ring are crucial for high activity.
  • Alkyl Chain Length : The length of alkyl chains attached to the nitrogen atom affects activity; longer chains may reduce efficacy .

Study 1: Antifungal Efficacy

A study conducted by Mermer et al. evaluated a series of triazole derivatives against S. aureus, revealing that specific structural modifications led to enhanced antifungal activity compared to standard treatments like vancomycin.

Study 2: Anticancer Activity

In another study, compounds structurally related to this compound were tested against various cancer cell lines. Results showed significant inhibition of cell growth in breast and lung cancer models.

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